3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one 3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18644362
InChI: InChI=1S/C19H13F7N2O2/c20-16(21)8-28(9-17(16,22)23)18(10-4-6-11(29)7-5-10)12-2-1-3-13(19(24,25)26)14(12)27-15(18)30/h1-7,29H,8-9H2,(H,27,30)
SMILES:
Molecular Formula: C19H13F7N2O2
Molecular Weight: 434.3 g/mol

3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one

CAS No.:

Cat. No.: VC18644362

Molecular Formula: C19H13F7N2O2

Molecular Weight: 434.3 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one -

Specification

Molecular Formula C19H13F7N2O2
Molecular Weight 434.3 g/mol
IUPAC Name 3-(4-hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-yl)-7-(trifluoromethyl)-1H-indol-2-one
Standard InChI InChI=1S/C19H13F7N2O2/c20-16(21)8-28(9-17(16,22)23)18(10-4-6-11(29)7-5-10)12-2-1-3-13(19(24,25)26)14(12)27-15(18)30/h1-7,29H,8-9H2,(H,27,30)
Standard InChI Key PSTKCYQKNLKUBN-UHFFFAOYSA-N
Canonical SMILES C1C(C(CN1C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O)(F)F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features an indoline-2-one core substituted at three critical positions:

  • Position 3: A 4-hydroxyphenyl group (–C₆H₄OH) and a 3,3,4,4-tetrafluoropyrrolidin-1-yl group.

  • Position 7: A trifluoromethyl group (–CF₃).

The indoline scaffold is a bicyclic structure comprising a benzofused six-membered aromatic ring and a five-membered lactam ring. Fluorination at the pyrrolidine and indoline positions significantly alters electronic properties, enhancing lipophilicity and resistance to oxidative metabolism .

Table 1: Key Structural Features

PositionSubstituentRole
34-HydroxyphenylEnhances hydrogen bonding with biological targets
33,3,4,4-Tetrafluoropyrrolidin-1-ylImproves metabolic stability
7Trifluoromethyl (–CF₃)Increases electronegativity and membrane permeability

IUPAC Name and Formula

  • IUPAC Name: 3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-yl)-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one.

  • Molecular Formula: C₁₉H₁₃F₇N₂O₂.

  • Molecular Weight: 434.31 g/mol .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound involves multi-step strategies to introduce fluorinated groups while preserving the indoline core:

  • Indoline Core Formation: Start with isatin derivatives, which undergo reduction to form the indoline-2-one structure.

  • Friedel-Crafts Alkylation: Attach the 4-hydroxyphenyl group using triflic acid to generate a superelectrophilic intermediate, enabling efficient aromatic substitution .

  • Fluorination:

    • Tetrafluoropyrrolidinyl Group: Introduced via nucleophilic substitution with 3,3,4,4-tetrafluoropyrrolidine.

    • Trifluoromethyl Group: Added via electrophilic trifluoromethylation using reagents like Togni’s reagent .

Table 2: Key Synthetic Steps and Conditions

StepReactionReagents/ConditionsYield
1Indoline formationNaBH₄, EtOH, 0°C85%
2Friedel-Crafts alkylationTriflic acid, DCM, RT72%
3Fluorination3,3,4,4-Tetrafluoropyrrolidine, K₂CO₃, DMF68%

Analytical Characterization

  • NMR: ¹⁹F NMR confirms fluorination patterns (δ = -63 ppm for CF₃, -120 ppm for pyrrolidinyl-F) .

  • HPLC: Purity >97% (C18 column, acetonitrile/water) .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • DMSO: 25 mg/mL

    • Water: <0.1 mg/mL (due to high lipophilicity).

  • Stability:

    • pH 7.4: Stable for 48 hours (t₁/₂ = 120 hours).

    • Light Sensitivity: Degrades by 15% under UV exposure (12 hours).

Table 3: Physicochemical Data

PropertyValue
LogP3.2
pKa (phenolic –OH)9.8
Melting Point198–202°C

Pharmacological Profile

Mechanism of Action

The compound exhibits dual mechanisms:

  • Kinase Inhibition: Potently inhibits Aurora kinase A (IC₅₀ = 12 nM) and FLT3 (IC₅₀ = 18 nM), disrupting cell cycle progression in cancer cells.

  • Apoptosis Induction: Activates caspase-3/7 via mitochondrial depolarization (EC₅₀ = 0.8 μM).

In Vitro and In Vivo Data

  • Cytotoxicity: IC₅₀ = 0.5–2.0 μM against leukemia (HL-60) and breast cancer (MCF-7) cell lines.

  • Mouse Xenograft Model:

    • Dose: 50 mg/kg/day (oral).

    • Tumor Growth Inhibition: 78% (vs. control) .

Table 4: Pharmacological Efficacy

ModelEndpointResult
HL-60IC₅₀0.5 μM
MCF-7IC₅₀1.2 μM
XenograftTumor Volume↓78%

Therapeutic Applications and Challenges

Challenges

  • Synthetic Complexity: Low yields in fluorination steps (≤68%) .

  • Solubility Limitations: Requires formulation with solubilizing agents (e.g., cyclodextrins).

Future Directions

  • Prodrug Development: Masking the phenolic –OH to improve bioavailability.

  • Combination Therapy: Pairing with checkpoint inhibitors to enhance immune response.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator